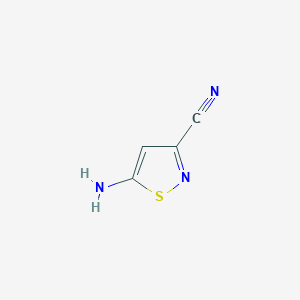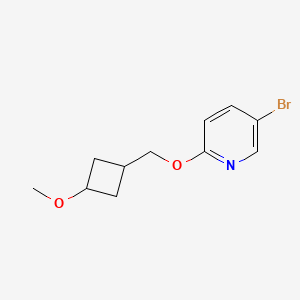
Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is an organic compound with a complex structure that includes ethoxy, fluorobenzyl, and iodobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Esterification: The initial step involves the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Iodination: The next step is the iodination of the esterified product using iodine and a suitable oxidizing agent.
Fluorobenzylation: The final step involves the reaction of the iodinated ester with 3-fluorobenzyl alcohol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the iodobenzoate moiety can facilitate imaging or radiolabeling applications. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
- Methyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate
- Methyl 3-ethoxy-4-((3-chlorobenzyl)oxy)-5-iodobenzoate
Uniqueness
Methyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is unique due to the presence of both fluorobenzyl and iodobenzoate groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific binding or imaging capabilities.
属性
分子式 |
C17H16FIO4 |
|---|---|
分子量 |
430.21 g/mol |
IUPAC 名称 |
methyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C17H16FIO4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-5-4-6-13(18)7-11/h4-9H,3,10H2,1-2H3 |
InChI 键 |
PZAQBQUQSYUJCD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
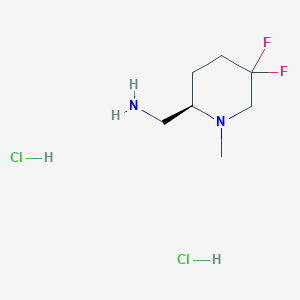
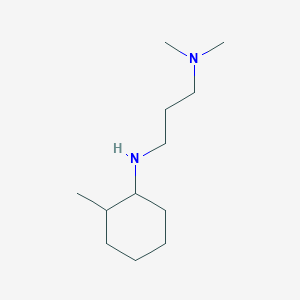
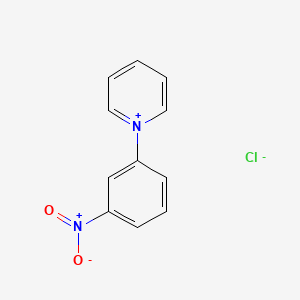
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)
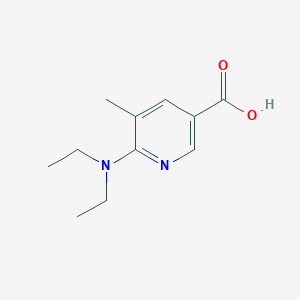
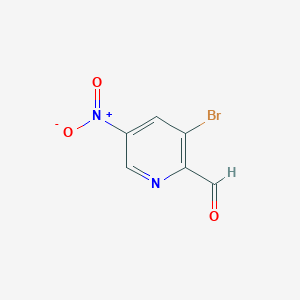
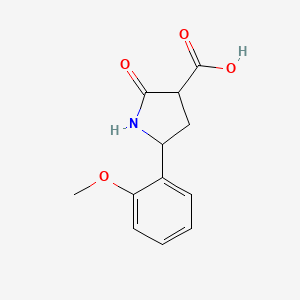
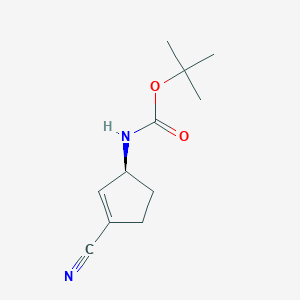
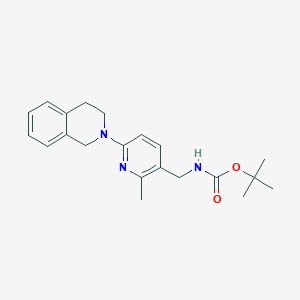
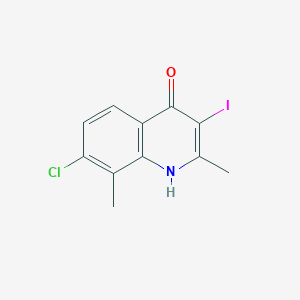
![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
